N-benzyl-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
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Overview
Description
N-benzyl-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. This compound features a seven-membered azepane ring substituted with a benzyl group and a 5-methylthiophen-2-yl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(5-methylthiophen-2-yl)azepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or diamines.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the 5-Methylthiophen-2-yl Group: This step involves the use of thiophene derivatives and appropriate coupling reagents to attach the 5-methylthiophen-2-yl group to the azepane ring.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound through optimized reaction conditions, including temperature, pressure, and the use of catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azepane ring or the carboxamide group, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-2-(5-methylthiophen-2-yl)azepane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-methylthiophen-2-yl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
- N-benzyl-2-(5-methylthiophen-2-yl)piperidine-1-carboxamide
- N-benzyl-2-(5-methylthiophen-2-yl)pyrrolidine-1-carboxamide
- N-benzyl-2-(5-methylthiophen-2-yl)morpholine-1-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the ring size and the nature of the heterocyclic ring (azepane, piperidine, pyrrolidine, morpholine).
- Chemical Properties: These differences influence the compound’s reactivity, stability, and solubility.
- Biological Activities: The variations in structure can lead to differences in biological activity and specificity towards molecular targets.
N-benzyl-2-(5-methylthiophen-2-yl)azepane-1-carboxamide stands out due to its unique combination of functional groups and the seven-membered azepane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-15-11-12-18(23-15)17-10-6-3-7-13-21(17)19(22)20-14-16-8-4-2-5-9-16/h2,4-5,8-9,11-12,17H,3,6-7,10,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXQQPPDTXHWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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